- Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111)ACS Catalysis, 2019, 9(12), 11360-11370,
Furan Properties
Names and Identifiers
-
- Furan
- 1-(2-FURANYL)ETHANONE
- 1-(2-FURYL)ETHAN-1-ONE
- 1,4-epoxy-1,3-butadiene
- 2-ACETOFURONE
- 2-ACETYLFURAN
- 2-FURYL METHYL KETONE
- ACETYLFURAN
- ACF
- DIVINYLENE OXIDE
- FEMA 3163
- FURFURAN
- FURYL METHYL KETONE
- METHYL 2-FURYL KETONE
- METHYL FURYL KETONE
- OXOL
- axole
- furan(furane)
- Furanneat
- Oxacyclopentadiene
- Oxole
- Tetrole
- tetrole oxide
- Divinylene Oxide (stabilized with BHT)
- Oxol (stabilized with BHT)
- Furane
- tetrol
- Pyrane
- furan00
- Furan, stabilized
- rcrawastenumberu124
- Furan,98%,stabilized
- FURAN
- CHEBI:35559
- NCGC00258474-01
- 2-Furan
- InChI=1/C4H4O/c1-2-4-5-3-1/h1-4
- FT-0626569
- FT-0659712
- Furan, >=99%
- AI3-24244
- Furan (stabilized with BHT)
- Furan, analytical standard
- Tox21_200920
- FURAN [MI]
- HSDB 89
- DTXSID6020646
- Furano
- 110-00-9
- Oxycyclopentadiene
- 5-17-01-00291 (Beilstein Handbook Reference)
- J-002361
- RCRA waste number U124
- BRN 0103221
- CAS-110-00-9
- Furan 1000 microg/mL in Methanol
- 25067-54-3
- F0001-0213
- RCRA waste no. U124
- NS00007433
- Furfurane
- FURAN [HSDB]
- beta-furan
- DTXCID20646
- furan-
- Furan, 98%
- UC0XV6A8N9
- EINECS 203-727-3
- CCRIS 3159
- Furan (98%)
- NCI-C56202
- EN300-17955
- BRD-K65278478-001-01-0
- AKOS000120038
- UNII-UC0XV6A8N9
- MFCD00003222
- NCGC00091774-02
- UN 2389
- Furan [UN2389] [Flammable liquid]
- FURAN [IARC]
- F0074
- A802126
- FURAN (IARC)
- Furan 100 microg/mL in Acetonitrile
- EC 203-727-3
- Q243992
- UN2389
- NCGC00091774-01
- CHEMBL278980
- Furan,CP
- Axole
- Oxol
- 1,4-Epoxy-1,3-butadiene
- Divinylene oxide
- Furfuran
- +Expand
-
- MFCD00003222
- YLQBMQCUIZJEEH-UHFFFAOYSA-N
- 1S/C4H4O/c1-2-4-5-3-1/h1-4H
- C1=COC=C1
- 103221
Computed Properties
- 68.02620
- 0
- 1
- 0
- 68.026215
- 5
- 22.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 13.1
Experimental Properties
- 1.27960
- 13.14000
- 4296
- 1.4197-1.4217
- Insoluble
- 31°C
- -85.6 ºC
- 1672 mm Hg ( 55 °C)
- -35 ºC
- alcohols: freely soluble
- Colorless liquid with mild fragrance. [13]
- Stable. Substances to be avoided include strong oxidising agents, acids, peroxides and oxygen. Highly flammable; can form explosive mixtures with air.
- Insoluble in water, soluble in acetone, benzene, easily soluble in ethanol, ether and other organic solvents. [26]
- Air & Light Sensitive
- 0.936
Furan Security Information
- GHS02 GHS07 GHS08
- OB3870000
- 3
- 3
- S53-S45-S61
- I
- I
- R12; R19; R20/22; R38; R45; R48/22; R52/53; R68
- 3
- T
- UN 2811 6.1/PG 2
- H224-H302+H312-H315-H335-H341-H350-H412
- P201-P202-P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P273-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P308+P313-P403+P233-P405-P501
- dangerous
- 2-8°C
- I
- R12;R19;R20/22;R38;R45;R48/22;R52/53;R68
- Danger
- Yes
- LC (in air) in rats: 30400 ppm (Henderson)
- 2.3-14.3%(V)
- 3
- 8-9-23
Furan Customs Data
- 2932999060
-
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Furan Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Perchloric acid Catalysts: Palladium
Reference
Furan Preparation Products
Furan Related Literature
-
L. L. G. Carrette,E. Gyssels,N. De Laet,A. Madder Chem. Commun. 2016 52 1539
-
J. F. Counsell,R. M. Dell,A. R. Junkison,J. F. Martin Trans. Faraday Soc. 1967 63 72
-
Paola Galletti,Adele Montecavalli,Fabio Moretti,Andrea Pasteris,Chiara Samorì,Emilio Tagliavini New J. Chem. 2009 33 1859
-
Yuan Yuan,Si-Jia Wu,Xin Liu,Lu-Lu Zhang Food Funct. 2013 4 763
-
5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuranXun Hu,Shengjuan Jiang,Sri Kadarwati,Dehua Dong,Chun-Zhu Li RSC Adv. 2016 6 40489
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2020 10 5794
-
Till Goldmann,Adrienne Périsset,Francis Scanlan,Richard H. Stadler Analyst 2005 130 878
-
María S. Mariotti,Kit Granby,Jaime Rozowski,Franco Pedreschi Food Funct. 2013 4 1001
-
Enting Wang,Fang Chen,Xiaosong Hu,Yuan Yuan Food Funct. 2014 5 1804
-
Alexandra Baumann,Hammad Cheema,Md Abdus Sabuj,Louis E. McNamara,Yanbing Zhang,Adithya Peddapuram,Suong T. Nguyen,Davita L. Watkins,Nathan I. Hammer,Neeraj Rai,Jared H. Delcamp Phys. Chem. Chem. Phys. 2018 20 17859